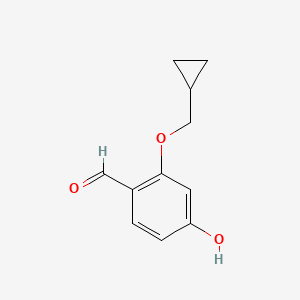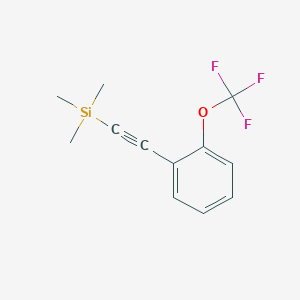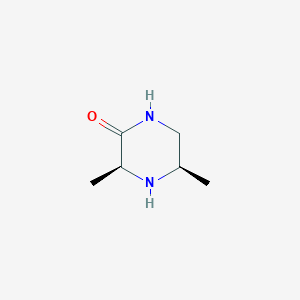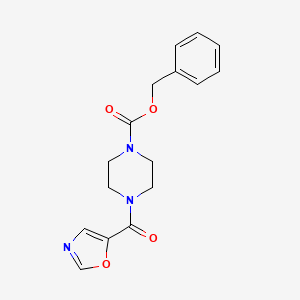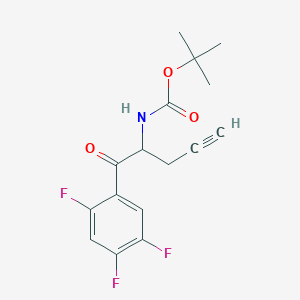
2-(4-(Difluoromethoxy)phenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethoxy)phenyl)acetohydrazide is a chemical compound with the molecular formula C9H10F2N2O2 and a molecular weight of 216.18 g/mol . This compound is known for its unique chemical structure, which includes a difluoromethoxy group attached to a phenyl ring, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N’-[4-(trifluoromethoxy)benzylidene]acetohydrazide: This compound has a similar structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-[4-(Difluoromethoxy)phenyl]acetohydrazide hydrochloride: This is a hydrochloride salt form of the compound.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)acetohydrazide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C9H10F2N2O2 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]acetohydrazide |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)5-8(14)13-12/h1-4,9H,5,12H2,(H,13,14) |
InChI Key |
MMDGBOYBLZYJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


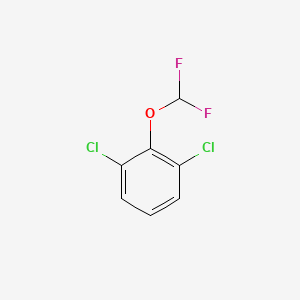

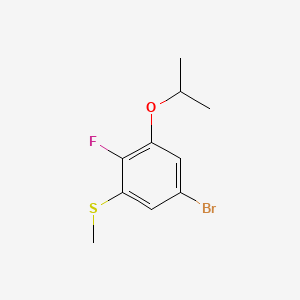
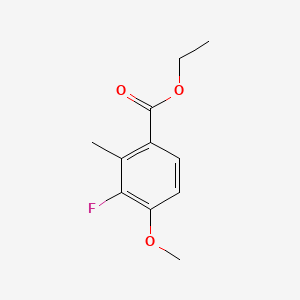
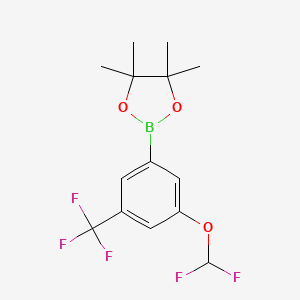
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)
